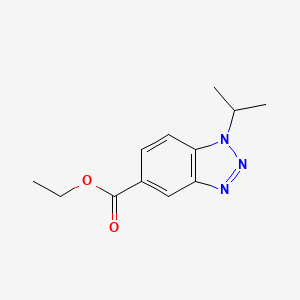

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Description

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative featuring an isopropyl group at the 1-position and an ethyl ester moiety at the 5-position. Benzotriazoles are heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity . While commercial availability of this compound has been discontinued , its structural analogs remain relevant in research and industrial contexts.

Propriétés

IUPAC Name |

ethyl 1-propan-2-ylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-4-17-12(16)9-5-6-11-10(7-9)13-14-15(11)8(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFGNCCWXQWQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Benzotriazole-5-carboxylic Acid Core

The key intermediate for the preparation of ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is benzotriazole-5-carboxylic acid. This intermediate is typically synthesized from 3,4-diaminobenzoic acid via diazotization and cyclization reactions:

- Procedure: 3,4-Diaminobenzoic acid is treated with sodium nitrite in glacial acetic acid at low temperatures (0–5 °C) to form the benzotriazole ring system with a carboxylic acid group at the 5-position. The reaction is carried out under ice-salt bath cooling to control the reaction rate and selectivity. The product is isolated by filtration and purified, typically yielding around 91% of benzotriazole-5-carboxylic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3,4-Diaminobenzoic acid, NaNO2, AcOH (0-5 °C) | Formation of benzotriazole-5-carboxylic acid (91% yield) |

This step provides the essential benzotriazole scaffold with a carboxylic acid functional group, which is the precursor for further functionalization.

Introduction of the Isopropyl Group at N-1 Position

The N-1 substitution with an isopropyl group is commonly achieved via alkylation of the benzotriazole nitrogen:

Alkylation Method: The benzotriazole-5-carboxylic acid or its ester derivative can be alkylated using isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions. A typical base used is potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

Mechanism: The nitrogen at position 1 of the benzotriazole ring acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide, resulting in N-alkylation.

Considerations: Reaction temperature and stoichiometry are controlled to favor monoalkylation and avoid over-alkylation or side reactions.

Esterification to Form Ethyl Ester at the 5-Carboxyl Position

The carboxylic acid group at position 5 is converted into the ethyl ester to yield the final compound:

-

Fischer Esterification: Direct reaction of benzotriazole-5-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

Activation and Coupling: Alternatively, the acid can be activated using reagents such as ethyl chloroformate or via carbodiimide coupling agents (e.g., DCC) in the presence of ethanol.

Typical Conditions: Reflux in ethanol with catalytic acid for several hours, followed by purification.

Alternative Synthetic Routes and Cyclization Strategies

Recent literature presents advanced heterocyclization methods to construct benzotriazole and related triazine systems, which can be adapted for the synthesis of substituted benzotriazoles:

Diazotization and Cyclization: Diazotization of 2-aminobenzamides or related precursors in the presence of sodium nitrite and strong acids can yield benzotriazole derivatives via intramolecular cyclization.

Use of Tosylmethyl Derivatives: Syntheses involving p-tosylmethyl benzene derivatives and azidobenzaldehydes followed by dehydration and base-induced cyclization have been reported for related benzotriazole frameworks.

Coupling Agents: Coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are often employed in peptide synthesis and can facilitate esterification or amide formation involving benzotriazole derivatives.

Summary Table of Preparation Steps

Research Findings and Considerations

Selectivity: The diazotization step is highly selective for the formation of benzotriazole-5-carboxylic acid when controlled at low temperatures.

Alkylation: N-alkylation tends to be regioselective for the N-1 position due to its higher nucleophilicity compared to other nitrogen atoms in the triazole ring.

Esterification: Fischer esterification is a straightforward and efficient method for converting the acid to the ethyl ester, but alternative coupling methods can be employed to improve yields or accommodate sensitive functional groups.

Purification: Crystallization and chromatographic techniques are used to purify intermediates and final compounds.

Reagent Availability: Many reagents such as sodium nitrite, isopropyl halides, and ethanol are commercially available and cost-effective, making this synthesis practical for scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzotriazole derivatives .

Applications De Recherche Scientifique

Synthetic Routes

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can be synthesized through a straightforward procedure involving the condensation of isopropanol with ethyl acetoacetate, followed by cyclization under acidic conditions. The reaction typically requires a strong acid catalyst to facilitate the conversion to the desired benzotriazole derivative.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to act as a reagent in various organic reactions, which can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings suggest its potential as an antimicrobial agent, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Medicine

The compound has also been explored for therapeutic applications in drug development. Its interactions with biological targets suggest it may influence metabolic pathways and immune responses. For instance, it may activate G protein-coupled receptors that are crucial in regulating metabolism .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It serves as a corrosion inhibitor and UV stabilizer , enhancing the durability and longevity of materials exposed to harsh environmental conditions.

Mécanisme D'action

The mechanism of action of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions . The compound’s effects are mediated through these receptors, leading to various biological responses.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Isopropyl vs. Propyl/Benzyl Groups: The bulkier isopropyl group at the 1-position in the target compound may reduce steric accessibility compared to the smaller propyl group in the bromo analog .

- Ester Groups : The ethyl ester in the target compound offers greater lipophilicity than the methyl analog, influencing solubility and metabolic stability. Ethyl esters are generally more resistant to hydrolysis than methyl esters, extending their half-life in vivo .

- Electron-Deficient Substituents : The 7-bromo substituent in the propyl analog provides a reactive site for Suzuki or Ullmann coupling, making it valuable in synthetic chemistry . In contrast, the nitro group in the benzyl derivative enhances electron-withdrawing effects, which may modulate biological activity (e.g., antimicrobial properties) .

Crystallographic Data

Crystal structures of benzotriazole derivatives, including analogs, have been refined using SHELXL . These studies confirm the planar geometry of the benzotriazole core and the spatial orientation of substituents, which influence molecular packing and intermolecular interactions.

Commercial and Research Status

In contrast, the bromo and nitro-substituted analogs remain available, highlighting their utility in targeted applications such as drug discovery and materials science .

Pharmaceutical Potential

- The ethyl ester group in the target compound may act as a prodrug moiety, enhancing membrane permeability for therapeutic agents.

Limitations

- The discontinued status of this compound underscores the need for improved synthetic routes or stabilization strategies for this compound class .

Activité Biologique

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative with the molecular formula and a molecular weight of 233.27 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound includes an ethyl ester group and an isopropyl substituent on the benzotriazole ring. Its chemical properties allow it to undergo various reactions, which can be harnessed for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study tested its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These results suggest that the compound could serve as a potential antimicrobial agent, particularly against resistant strains like MRSA .

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound. The compound demonstrated cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may activate G protein-coupled receptors such as GPR84 and HCA3, which are involved in metabolic regulation and immune responses. This interaction can lead to downstream effects that contribute to its antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A case study involving the treatment of skin infections showed that topical application of this compound resulted in significant reduction of bacterial load compared to control treatments .

- Cancer Treatment : In a preclinical trial assessing its effects on tumor growth in mice models, administration of the compound resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Begin with a benzotriazole core functionalized at the 5-position. Use esterification (e.g., ethyl chloroformate) under anhydrous conditions with a base like triethylamine.

- Introduce the isopropyl group via nucleophilic substitution or alkylation, ensuring inert atmosphere (N₂/Ar) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–80°C) and solvent polarity (DMF or THF) to balance reactivity and stability of intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS or NMR .

Q. How should researchers safely handle this compound during synthesis and purification?

- Methodology :

- Follow general laboratory safety protocols: wear nitrile gloves, lab coat, and safety goggles.

- Use fume hoods for reactions involving volatile reagents.

- In case of skin contact, wash immediately with soap/water (15+ minutes); for inhalation, move to fresh air and seek medical attention .

- Store in airtight containers at –20°C to prevent hydrolysis of the ester group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify ester carbonyl (~165–170 ppm) and benzotriazole protons (aromatic region, 7.5–8.5 ppm). Compare shifts with similar triazole esters .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 219.1008 (calculated exact mass: 219.1007718) .

- IR : Look for C=O stretch (~1720 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology :

- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Use SHELXL for refinement: Apply restraints for disordered isopropyl/ethyl groups. Analyze bond lengths (e.g., C–N in triazole: ~1.32 Å) and angles (N–C–N: ~126°) .

- Validate with R-factor convergence (<5%) and electron density maps. Address thermal motion artifacts using TLS parameterization .

Q. How to address contradictions between computational predictions and experimental spectral data?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data.

- If discrepancies arise (e.g., unexpected splitting in ¹H NMR), consider dynamic effects (rotamers) or solvent polarity impacts.

- Use variable-temperature NMR to probe conformational exchange .

Q. What strategies can evaluate the compound’s potential bioactivity (e.g., cytotoxicity)?

- Methodology :

- In vitro assays : Test against human colon carcinoma cells (HCT-116) using MTT assays. Use IC₅₀ values to quantify potency. Include positive controls (e.g., 5-FU) and account for solvent cytotoxicity (DMSO <0.1%) .

- SAR studies : Modify the isopropyl/ester groups and compare activity trends. Use molecular docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.